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molecular formula C11H14N2O2 B1336399 N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE CAS No. 372948-82-8

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE

Cat. No. B1336399
M. Wt: 206.24 g/mol
InChI Key: DRJJATMNDDRQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469172B2

Procedure details

A solution of 2.1 M isopropylmagnesium chloride in tetrahydrofuran (555.3 g, 1.20 mol) was added over 1.5 hours to the crude solution of 2-(trimethylacetylamino)-6-bromopyridine in toluene (501.2 g of crude solution from previous step, 0.500 mol) maintaining the temperature below 3° C. The resulting mixture was aged at 5° C. for 24 hours. Dimethylformamide (112.3 g, 1.54 mol) was added over 20 min maintaining the temperature at 11-15° C. After 15 min, the solution was transferred into 1 L of 10% aqueous acetic acid and the biphasic mixture stirred for 30 min. The organic phase was separated and combined with 500 mL of 20 wt % aqueous sodium hydrogen sulfite. The biphasic mixture was stirred vigorously for 45 min. The aqueous layer was separated and treated with 500 mL of 20 wt % aqueous Na2CO3, then extracted with ethyl acetate (2×500 mL). The combined organic layers were concentrated to approximately 400 mL at 50° C., 600 mmHg. The concentrate was dried over 8 g of MgSO4 and filtered to give 363.7 g of yellow solution (25.65 wt % title aldehyde, 93.28 assay g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
555.3 g
Type
reactant
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
501.2 g
Type
reactant
Reaction Step One
Quantity
112.3 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[CH3:11][C:12]([CH3:24])([CH3:23])[C:13]([NH:15][C:16]1[CH:21]=CC=C(Br)[N:17]=1)=[O:14].C1(C)C=CC=CC=1.CN(C)C=O>C(O)(=O)C>[CH3:11][C:12]([CH3:24])([CH3:23])[C:13]([NH:15][C:16]1[CH:21]=[CH:7][CH:8]=[C:9]([CH:10]=[O:6])[N:17]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
555.3 g
Type
reactant
Smiles
O1CCCC1
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1)Br)(C)C
Name
Quantity
501.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
112.3 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
13 (± 2) °C
Stirring
Type
CUSTOM
Details
the biphasic mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 3° C
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred vigorously for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
treated with 500 mL of 20 wt % aqueous Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated to approximately 400 mL at 50° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The concentrate was dried over 8 g of MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C(=O)NC1=NC(=CC=C1)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 363.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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